1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester
Description
This compound features a cyclopropane core linked to an ethyl ester group, a phenoxymethyl bridge, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The dioxaborolane group is a pinacol boronic ester, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation . The phenoxymethyl group introduces aromaticity and may modulate solubility or electronic properties. Ethyl esterification improves lipophilicity, aiding in synthetic handling and applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C19H27BO5 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
ethyl 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27BO5/c1-6-22-16(21)19(11-12-19)13-23-15-9-7-14(8-10-15)20-24-17(2,3)18(4,5)25-20/h7-10H,6,11-13H2,1-5H3 |
InChI Key |
YBUUGCKZYFEFJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(CC3)C(=O)OCC |
Origin of Product |
United States |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenoxymethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate
- Structure: Shares the cyclopropane core and ethyl ester but lacks the phenoxymethyl bridge.
- Synthesis : Prepared via esterification of cyclopropanecarboxylic acid derivatives.
- Properties : Molecular formula C₁₂H₂₁BO₄, stored under inert atmosphere (2–8°C), and used in cross-coupling reactions .
- Applications : Intermediate in pharmaceutical synthesis due to its boronate functionality.
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (4a)
- Structure: Contains a phenoxy group linked to a propanoate ester instead of a cyclopropane.
- Synthesis: Synthesized via nucleophilic substitution using cesium carbonate and ethyl bromopropanoate in THF (87% yield) .
- Properties : Higher solubility in polar solvents compared to the cyclopropane analog.
- Applications: Potential use in polymer chemistry or as a boronate precursor.
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic Acid Ethyl Ester
- Structure : Features an acrylic acid ethyl ester conjugated to the dioxaborolane group.
- Synthesis : Prepared via Pd-catalyzed cross-coupling or esterification (CAS 1263187-14-9).
- Properties : Molecular weight 226.08; the α,β-unsaturated ester enhances reactivity in Michael additions or cycloadditions .
- Applications : Used in organic synthesis for constructing conjugated systems.
1-[3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- Structure : Combines a fluorophenyl group, cyclopropane, and nitrile instead of the ethyl ester.
- Properties : Molecular formula C₁₆H₁₉O₂N₁F₁B₁; the electron-withdrawing nitrile and fluorine may enhance metabolic stability .
- Applications : Candidate for PET radiotracer development or kinase inhibitors.
Data Table: Structural and Functional Comparisons
Biological Activity
The compound 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including pharmacological effects and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 293.16 g/mol. The structure includes a cyclopropanecarboxylic acid moiety and a boron-containing dioxaborolane group, which may contribute to its reactivity and biological interactions.
Antitumor Activity
Research has indicated that compounds with dioxaborolane groups exhibit promising antitumor activity. A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A case study involving a derivative of this compound was conducted on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
- Anti-inflammatory Mechanism : In a model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in nitric oxide (NO) production. The study quantified NO levels using Griess reagent assay, showing a reduction from 30 µM (control) to 10 µM at optimal concentrations of the compound.
Table 1: Summary of Biological Activities
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- The compound has been studied for its role as a scaffold in drug design. It has shown promise as an inhibitor for various enzymes involved in metabolic pathways. For instance, derivatives of cyclopropane carboxylic acids have been explored as effective inhibitors of O-acetylserine sulfhydrylase (OASS), which is a target for antibiotic development against Gram-negative bacteria .
- Prodrug Formulation :
Applications in Materials Science
- Polymer Chemistry :
- Nanomaterials :
Agricultural Chemistry
- Pesticide Development :
- The compound has potential applications as a pesticide or herbicide. Its structural analogs have been studied for their effectiveness against various pests and diseases affecting crops . The cyclopropane framework is known to enhance biological activity through specific interactions with pest enzymes.
Case Study 1: Inhibition of OASS
A study published in Pharmaceuticals demonstrated that derivatives of cyclopropane carboxylic acids effectively inhibited OASS-A and OASS-B isoforms in vitro. The research highlighted the importance of structural modifications at specific positions to enhance inhibitory activity and selectivity against bacterial targets .
Case Study 2: Prodrug Efficacy
Research indicated that certain ester derivatives of cyclopropane carboxylic acids behaved as prodrugs, facilitating better bacterial wall penetration and subsequent hydrolysis within cells to release active compounds . This finding is crucial for developing new antibiotics that can overcome resistance mechanisms.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the cyclopropanecarboxylic acid ethyl ester core.
- Introduction of the phenoxymethyl linker.
- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group on the phenyl ring.
The boronate ester is usually introduced via palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron under inert atmosphere conditions.
Detailed Preparation Steps
Synthesis of the Boronate Ester Intermediate
- Starting Material: Aryl halide or triflate derivative of the phenylcyclopropanecarboxylic acid ethyl ester.
- Reagents: Bis(pinacolato)diboron, potassium acetate, palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
- Solvent: 1,4-Dioxane.
- Conditions: Heating at 80°C under inert atmosphere (N2 or Ar) for 12-18 hours.
- Workup: Filtration, concentration, and purification by flash chromatography using cyclohexane and ethyl acetate mixtures.
- Yield: Typically ranges from 42% to 93% depending on substrate and conditions.
This method is well-documented for preparing pinacol boronate esters with high purity and yield (see Table 1).
Introduction of the Phenoxymethyl Group
- The phenoxymethyl moiety is introduced by nucleophilic substitution or by coupling reactions involving phenol derivatives and chloromethyl or bromomethyl cyclopropanecarboxylate esters.
- The reaction conditions often involve base catalysis and controlled temperature to avoid side reactions.
Final Esterification and Purification
- The cyclopropanecarboxylic acid intermediate is esterified with ethanol under acidic or catalytic conditions to afford the ethyl ester.
- Purification is typically achieved by column chromatography or recrystallization.
Representative Experimental Data Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of aryl triflate | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2 | 1,4-Dioxane | 80°C | 12-18 h | 42-93 | Inert atmosphere, degassed |
| Phenoxymethyl introduction | Phenol derivative, chloromethyl cyclopropanecarboxylate ester | Toluene or EtOH | RT to 80°C | Several h | Variable | Base catalyzed nucleophilic sub |
| Esterification | Cyclopropanecarboxylic acid, ethanol, acid catalyst | Ethanol | Reflux | Several h | High | Purification by chromatography |
Research Results and Discussion
- The palladium-catalyzed borylation is the key step for installing the boronate ester group, with yields highly dependent on catalyst loading, base, and reaction time.
- Potassium acetate is preferred as a mild base, promoting smooth conversion without decomposition.
- Inert atmosphere and degassing are critical to prevent catalyst poisoning and side reactions.
- The phenoxymethyl linkage requires careful control of reaction conditions to maintain the integrity of the cyclopropane ring.
- Purification by flash chromatography using non-polar to moderately polar solvent systems ensures high purity of the final boronate ester compound.
Q & A
Advanced Research Question
- Reaction Path Prediction : Tools like Gaussian or ORCA enable quantum mechanical modeling of cyclopropanation transition states to predict regioselectivity.
- Density Functional Theory (DFT) : Calculates boronate group stability in cross-coupling reactions, guiding solvent and catalyst selection (e.g., Pd vs. Ni) .
- Machine Learning : Platforms like ChemOS optimize reaction parameters (temperature, catalyst loading) using historical data from analogous pinacol boronate syntheses .
How do structural analogs of this compound compare in reactivity and biological activity?
Advanced Research Question
A comparative analysis of analogs (Table 1) reveals:
| Compound Modification | Reactivity Change | Biological Activity Shift |
|---|---|---|
| Replacement of ethyl ester with carboxylic acid | Reduced lipophilicity, slower hydrolysis | Lower membrane permeability |
| Substitution of cyclopropane with cyclohexane | Increased steric bulk, slower coupling kinetics | Reduced cytotoxicity |
Methodological Note : Use HPLC-MS to track metabolic stability in vitro, comparing parent compound and analogs .
How can contradictions in spectroscopic data during characterization be resolved?
Advanced Research Question
Discrepancies between calculated and observed NMR/IR data often arise from:
- Tautomerism : Dynamic equilibria in the boronate group (e.g., sp vs. sp hybridization).
- Solvent effects : Use deuterated solvents (CDCl vs. DMSO-d) to confirm peak shifts.
- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths/angles (e.g., B-O bond distance ~1.36 Å) .
Protocol : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
What purification techniques maximize yield and purity for this compound?
Advanced Research Question
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate boronate byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity (melting point: ~227–232°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) remove trace metal catalysts .
How does the dioxaborolane group enhance applications in targeted drug delivery?
Advanced Research Question
The pinacol boronate moiety:
- Enables pro-drug activation via HO-responsive cleavage in oxidative environments (e.g., tumor tissues).
- Facilitates bioorthogonal chemistry : Participates in Suzuki couplings for site-specific conjugation with aryl halide-tagged biomolecules .
Experimental Design : Assess release kinetics in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
